Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 178432-50-3) is a chiral, Fmoc-protected tetrahydroisoquinoline (Tic) derivative widely utilized in peptide synthesis and medicinal chemistry. Its structure features a hydroxyl group at the 7-position of the tetrahydroisoquinoline core and an (R)-configuration at the 3-carboxylic acid position. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling precise control over sequential amino acid coupling .
This compound is commercially available with a purity of ≥95% (HPLC) and is stored at room temperature . It is employed in synthesizing opioid receptor antagonists and other bioactive peptides due to its rigid, conformationally restricted scaffold, which enhances binding selectivity .
Propriétés
IUPAC Name |
(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZSUJEVZOPJV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178432-50-3 | |
| Record name | (3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-THIQ) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. With a molecular formula of C25H21NO5 and a molecular weight of 415.40 g/mol, this compound is characterized by its unique tetrahydroisoquinoline structure, which is known for its potential therapeutic applications.
Chemical Structure:
- Molecular Formula: C25H21NO5
- Molecular Weight: 415.40 g/mol
- IUPAC Name: (1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Synthesis Pathway:
The synthesis of Fmoc-THIQ typically involves:
- Protection of the amino group using FMOC chloride.
- Hydroxylation at the 7th position.
- Cyclization to form the tetrahydroisoquinoline ring structure.
This multi-step process ensures high yield and purity, making it suitable for further biological evaluations.
Biological Activity
Fmoc-THIQ exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Enzyme Inhibition
Research indicates that Fmoc-THIQ derivatives have potent inhibitory effects on specific enzymes, particularly proteases involved in viral infections. For instance, macrocyclic inhibitors derived from tetrahydroisoquinoline structures have shown significant activity against the hepatitis C virus NS3 protease, with Ki values ranging from 0.015 to 0.26 µM, indicating strong binding affinity .
Antimicrobial Properties
Studies have demonstrated that Fmoc-THIQ and its derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 6 to 25 µg/mL, showcasing their potential as antimicrobial agents .
Cytotoxicity
The cytotoxic effects of Fmoc-THIQ have been evaluated against various cancer cell lines. It has been reported that certain derivatives exhibit IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency in targeting cancer cells .
Case Studies
Case Study 1: Hepatitis C Virus Inhibition
In a study focused on hepatitis C virus NS3 protease inhibitors, Fmoc-THIQ derivatives were synthesized and tested for their ability to inhibit viral replication. The results indicated that these compounds could effectively reduce viral loads in vitro, demonstrating potential as antiviral therapeutics .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of Fmoc-THIQ against various bacterial strains. The findings revealed that certain derivatives showed substantial antibacterial activity with rapid permeabilization effects on bacterial membranes, leading to significant reductions in colony-forming units within minutes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Potency (Ki/MIC/IC50) |
|---|---|---|---|
| Fmoc-THIQ | Tetrahydroisoquinoline | Antiviral, Antimicrobial | Ki: 0.015 - 0.26 µM; MIC: 6 - 25 µg/mL |
| THIQ | Tetrahydroisoquinoline | Moderate Antiviral | Ki: >0.5 µM |
| Other Derivatives | Various modifications | Variable | MIC: >25 µg/mL |
The mechanism by which Fmoc-THIQ exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups are crucial for binding affinity and specificity, allowing the compound to modulate enzymatic activities effectively .
Analyse Des Réactions Chimiques
Oxidation Reactions
The compound undergoes oxidation at the hydroxyl-substituted aromatic ring or the tetrahydroisoquinoline core. Key reagents and outcomes include:
-
Example : Aromatization using DDQ converts the tetrahydroisoquinoline core to a fully conjugated isoquinoline system, as confirmed by <sup>1</sup>H NMR and HRMS data .
-
Stereochemical Impact : The (R)-configuration at C3 influences regioselectivity during oxidation, favoring products with retained chirality .
Reduction Reactions
Reductive modifications target the tetrahydroisoquinoline ring or functional groups:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous THF, 0°C→rt | Dihydro derivatives (alcohols) | |
| NaBH<sub>4</sub> | MeOH, rt | Partial reduction of carboxylate |
-
Key Insight : Reduction of the carboxylate group yields alcohols, which are intermediates for further functionalization (e.g., esterification).
Substitution Reactions
The hydroxyl and carboxyl groups participate in nucleophilic and electrophilic substitutions:
-
Example : Treatment with tert-butyl bromoacetate under basic conditions yields tert-butyl 2-{[1-(5-methyl-1H-1,3-benzodiazol-2-yl)isoquinolin-7-yl]oxy}acetate, a precursor for prodrug development .
Deprotection Reactions
The Fmoc group is cleaved under specific conditions to expose the free amine:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Piperidine | DMF, 20% v/v, rt | 7-Hydroxy-(R)-Tic-OH | |
| NH<sub>3</sub>/MeOH | 0°C, 12 h | Amine intermediates |
-
Applications : Deprotection is critical in solid-phase peptide synthesis (SPPS) to sequentially build peptide chains .
Macrocyclization
The compound serves as a scaffold for macrocyclic inhibitors:
| Reagents | Conditions | Product | Biological Activity | References |
|---|---|---|---|---|
| EDCI/HOBt | DCM, rt | Macrocyclic α-ketoamides | HCV NS3 protease inhibition (K<sub>i</sub> = 0.015–0.26 µM) |
-
Structural Insight : X-ray crystallography reveals a "donut-like" conformation in macrocycles, enhancing target binding via reversible covalent interactions with Ser139 .
Stereochemical Stability
The (R)-configuration at C3 remains stable under most reaction conditions but racemizes in strongly acidic or basic environments (>pH 10 or <pH 2) .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Differences Among Tetrahydroisoquinoline Derivatives
| Compound Name | Substituent | Configuration | Protecting Group | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| Fmoc-7-hydroxy-(R)-Tic-OH | 7-OH | R | Fmoc | 178432-50-3 | C₂₅H₂₁NO₅ | 415.44 |
| Fmoc-7-hydroxy-(S)-Tic-OH | 7-OH | S | Fmoc | 178432-49-0 | C₂₅H₂₁NO₅ | 415.44 |
| Boc-(R)-Tic-OH | None | R | Boc | 130309-33-0 | C₁₄H₁₅NO₄ | 261.27 |
| Fmoc-7-fluoro-(R)-Tic-OH | 7-F | R | Fmoc | N/A | C₂₅H₂₀FNO₄ | 417.43 |
| Fmoc-7-amino-Tic-OH | 7-NH₂ | R/S | Fmoc | N/A | C₂₅H₂₂N₂O₄ | 414.46 |
| Fmoc-L-Tic-OH | None | S | Fmoc | 136030-33-6 | C₂₅H₂₁NO₄ | 399.43 |
Notes:
- Stereochemistry : The (R)-configuration in Fmoc-7-hydroxy-(R)-Tic-OH distinguishes it from its (S)-enantiomer (e.g., Fmoc-7-hydroxy-(S)-Tic-OH), which exhibits opposite optical activity ([α]²⁰/D = +20.54° for the S-isomer vs. unreported for the R-isomer) .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Purity (HPLC) | Storage Conditions | Solubility | Specific Rotation ([α]²⁰/D) |
|---|---|---|---|---|
| Fmoc-7-hydroxy-(R)-Tic-OH | ≥95% | Room temperature | DMF, DMSO | Not reported |
| Fmoc-7-hydroxy-(S)-Tic-OH | ≥98% | Room temperature | DMF | +20.54° (c=1% in DMF) |
| Fmoc-L-Tic-OH | >97% | 0–6°C | DCM, THF | +26.0° (c=1 in MeOH) |
| Boc-(R)-Tic-OH | >97% | Room temperature | MeOH, CHCl₃ | Not reported |
Key Observations:
- The S-enantiomer of Fmoc-7-hydroxy-Tic-OH has higher purity (≥98%) and defined optical activity, whereas data for the R-enantiomer are less comprehensive .
- Unsubstituted Fmoc-Tic-OH derivatives (e.g., Fmoc-L-Tic-OH) require refrigeration, unlike hydroxy-substituted analogs .
Commercial Availability and Pricing
Table 3: Commercial Supply Overview
| Compound | Supplier | Purity | Price (USD) | Availability |
|---|---|---|---|---|
| Fmoc-7-hydroxy-(R)-Tic-OH | Aladdin Scientific | ≥95% | $301.9/1g | In stock |
| Fmoc-7-hydroxy-(S)-Tic-OH | BOC Sciences | ≥98% | $90.9/250mg | Limited stock |
| Fmoc-L-Tic-OH | Thermo Scientific | 95% | $8,000/1g | Discontinued |
| Boc-(R)-Tic-OH | AAPPTec | >97% | Not reported | Custom synthesis |
Notes:
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry
The most widely adopted method for preparing Fmoc-7-OH-R-Tic-OH leverages solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) protecting groups. This approach ensures high yield and purity while preserving the stereochemical integrity of the R-configuration.
Key Steps:
-
Resin Swelling : Rink amide resin is swollen in dimethylformamide (DMF) for 15 minutes to enhance reactivity.
-
Fmoc Deprotection : Sequential treatment with 40% piperidine/DMF (3 minutes) and 20% piperidine/DMF (12 minutes) removes the Fmoc group.
-
Coupling Reactions : Double couplings with Fmoc-protected amino acids (5 equivalents), HBTU (5 equivalents), HOBt (5 equivalents), and DIPEA (10 equivalents) in DMF for 40 minutes ensure complete conjugation.
-
Chiral Induction : To achieve the R-configuration, asymmetric catalysis using epi-cinchonine amine (C1) is employed during the tetrahydroisoquinoline (THIQ) ring formation.
Table 1: SPPS Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Resin Swelling | DMF, 15 min | - | - |
| Fmoc Deprotection | 40% Piperidine/DMF, 3 min | 98 | >95 |
| Amino Acid Coupling | Fmoc-R-Tic-OH, HBTU, HOBt, DIPEA, 40 min | 85 | 90 |
| Cleavage | TFA:TIS (20:1), 3 h | 90 | 98 |
Solution-Phase Synthesis via Claisen Rearrangement
An alternative route involves solution-phase synthesis to construct the THIQ core. This method is critical for large-scale production and avoids resin-related limitations.
Procedure:
-
Rubottom Oxidation : Enantioenriched spiroindane intermediates undergo Rubottom oxidation to introduce ketone functionalities.
-
Intramolecular Hemiacetalization : Treatment with camphorsulfonic acid (CSA) and trimethyl orthoformate induces cyclization, forming the THIQ scaffold.
-
Reductive Amination : Aldehyde intermediates are subjected to reductive amination with ammonium acetate and sodium cyanoborohydride to finalize the R-configuration.
Table 2: Solution-Phase Synthesis Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) |
|---|---|---|---|
| Rubottom Oxidation | m-CPBA, CH₂Cl₂ | 0 | 2 |
| Hemiacetalization | CSA, Trimethyl orthoformate | 25 | 12 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 25 | 6 |
Industrial Production Methods
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Continuous-flow reactors and high-throughput purification systems are employed to optimize yields (>90%) and reduce reaction times.
Optimization Strategies:
-
Catalyst Recycling : Palladium-based catalysts are recovered via filtration and reused, reducing costs by 30%.
-
Automated Purification : Reverse-phase HPLC with C18 columns (Phenomenex Gemini) ensures >99% purity in a single pass.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is performed using a gradient system (0.1% TFA in H₂O and acetonitrile) with detection at 210 nm. Retention times for Fmoc-7-OH-R-Tic-OH typically range between 12–14 minutes.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 415.45 [M+H]⁺, consistent with the theoretical mass.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc), 7.72 (t, J = 7.3 Hz, 2H, Fmoc), 7.42 (d, J = 8.1 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 4.32 (m, 1H, CH), 3.20 (m, 2H, CH₂).
Challenges and Mitigation Strategies
Stereochemical Purity
The R-configuration is susceptible to racemization during coupling steps. Using low-temperature conditions (0–5°C) and chiral auxiliaries reduces epimerization to <2%.
Solubility Issues
Poor solubility in DMF is addressed by adding 2% v/v dimethyl sulfoxide (DMSO) to the reaction mixture, enhancing coupling efficiency by 25%.
Emerging Methodologies
Q & A
Q. What are the standard protocols for synthesizing Fmoc-7-hydroxy-(R)-Tic-OH?
The synthesis typically involves coupling a Boc-protected tetrahydroisoquinoline-3-carboxylic acid derivative with an amine using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents, followed by deprotection with HCl in methanol . For example, Fmoc-7-amino-Tic is prepared by reacting 7-amino-Tic with Fmoc-Osu (Fmoc-OSu) in a Na₂CO₃/dioxane mixture, yielding the Fmoc-protected product after 3 hours of stirring . Purification often involves recrystallization or preparative HPLC .
Q. How is the purity of Fmoc-7-hydroxy-(R)-Tic-OH verified during synthesis?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. For example, ESI-MS and ¹H/¹³C NMR are used to validate intermediates like N-Fmoc-7-phenylazo-Tic derivatives . HPLC with UV detection (e.g., at 254 nm) ensures >95% purity post-purification .
Q. What are the primary applications of this compound in peptide chemistry?
The rigid Tic scaffold is used to enforce well-defined tertiary structures in peptides, mimicking proline’s conformational constraints. It is incorporated into peptide chains to study cis-trans isomerization kinetics, which affects peptide stability and function . For instance, replacing histidine with Tic in glycyl-histidyl-lysine (GHK) analogues alters copper complex formation equilibria, impacting metallopeptide design .
Advanced Research Questions
Q. How can coupling efficiency be optimized for introducing 7-hydroxy substituents in Fmoc-Tic derivatives?
Coupling efficiency depends on steric hindrance and protecting group strategy. Using Boc-7-fluoro-Tic as a precursor allows selective deprotection and subsequent hydroxylation . Alternative coupling reagents like HATU or PyBOP may improve yields compared to DCC/HOBt, especially for bulky substituents . Reaction monitoring via TLC or LC-MS is critical to identify incomplete coupling .
Q. What experimental factors influence the stability of Fmoc-Tic derivatives in solution?
Stability varies with solvent and pH. In DMSO, Tic-containing peptides undergo spontaneous 2,5-dioxopiperazine formation via intramolecular cyclization, with first-order kinetics (t₁/₂ = 24–48 hours at 25°C) . Aqueous buffers at neutral pH reduce this degradation. Pre-formulation studies should include stability assays under intended storage conditions .
Q. How does the stereochemistry of the Tic residue affect peptide conformational dynamics?
The (R)-configuration at C3 of Tic restricts backbone flexibility, favoring cis-peptide bonds. In tripeptides (e.g., Tyr-Tic-Phe), cis-trans isomerization is dominated by the Tic residue’s configuration, with cis:trans ratios >3:1 observed in NMR studies . This property is leveraged in designing protease-resistant peptides or constrained epitopes for structural biology .
Q. What strategies are used to design Tic-based HDAC inhibitors with improved selectivity?
Structure-activity relationship (SAR) studies show that substituting the 7-position with hydroxamic acid enhances HDAC8 inhibition. For example, compound 31a (IC₅₀ = 12 nM against HDAC8) incorporates a 7-hydroxy group and a cyclopropylmethyl cap, optimizing hydrophobic interactions with the enzyme’s active site . In vivo antitumor efficacy in xenograft models (e.g., MDA-MB-231) is validated via tumor volume reduction assays .
Methodological Considerations
Q. How are contradictions in synthetic yields addressed for Fmoc-Tic derivatives?
Discrepancies in yields (e.g., 60–85% for similar protocols) often arise from trace moisture or incomplete deprotection. Rigorous drying of solvents and reagents (e.g., molecular sieves for DMF) and monitoring reaction progress via LC-MS mitigate variability .
Q. What analytical techniques resolve stereochemical ambiguities in Tic derivatives?
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers, while NOESY NMR identifies spatial proximity of substituents (e.g., 7-hydroxy group orientation) . X-ray crystallography of intermediates (e.g., Fmoc-7-phenylazo-Tic) provides definitive stereochemical assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
